1-Chloro-2,2,2-trifluoroethane-1-sulfonyl chloride
Description
Properties
IUPAC Name |
1-chloro-2,2,2-trifluoroethanesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HCl2F3O2S/c3-1(2(5,6)7)10(4,8)9/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXRQJIUTKPHPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(S(=O)(=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HCl2F3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Chloro-2,2,2-trifluoroethane-1-sulfonyl chloride typically involves the reaction of 1-chloro-2,2,2-trifluoroethane with sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under anhydrous conditions to prevent hydrolysis. Industrial production methods may involve large-scale reactions using specialized equipment to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl chloride group undergoes characteristic nucleophilic displacement reactions with various nucleophiles:
Julia Olefination
This compound serves as a key reagent in modified Julia reactions for synthesizing chlorotrifluoroalkyl olefins:
Mechanism:
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Base-Induced Elimination : Deprotonation of aldehyde α-hydrogen by DBU generates enolate.
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Sulfone Activation : The sulfonyl chloride reacts with enolate, forming a β-sulfonyl intermediate.
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Elimination : Spontaneous expulsion of SO₂ and benzothiazole yields (E)-configured alkenes as major products .
Example Reaction:
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Substrate : 4-Nitrobenzaldehyde
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Conditions : THF, −50°C to RT, DBU as base
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Product : (E)-1-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-4-nitrobenzene (83% E-isomer)
| Parameter | Value |
|---|---|
| Yield | 80% |
| E/Z Ratio | 5:1 |
| Key Advantage | High stereoselectivity compared to Wittig methodology |
By-product Formation and Limitations
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Retroreaction : With aromatic ketones (e.g., 4-nitroacetophenone), decomposition occurs via reverse elimination, limiting utility .
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Competing Pathways : In thiolation reactions, excess H₂S is required to suppress bis-sulfide ((CF₃CH₂)₂S₂) formation .
Comparative Reactivity
Structural analogs exhibit distinct reactivity profiles:
Scientific Research Applications
Scientific Research Applications
1-Chloro-2,2,2-trifluoroethane-1-sulfonyl chloride has found numerous applications in scientific research:
- Synthesis of Trifluoromethyl Compounds : The compound serves as a key reagent in the synthesis of trifluoromethyl-containing heterocycles. For example, it has been used to synthesize substituted benzofurans and benzothiophenes through copper-catalyzed reactions .
- Development of Insecticides : The chlorotrifluoroethylidene moiety derived from this compound is integral to the formulation of certain pyrethroid insecticides, enhancing their efficacy and stability .
- Heterocyclic Chemistry : It plays a significant role in the synthesis of various heterocycles like aryl trifluoromethyl-1,2,3-triazoles. The versatility of this compound allows for the incorporation of trifluoromethyl groups into complex organic frameworks .
Industrial Applications
Beyond academic research, this compound has several industrial applications:
- Fluorination Processes : It is utilized in fluorination reactions to produce fluorinated hydrocarbons. These processes are critical in manufacturing refrigerants and other fluorinated compounds that serve as intermediates in various chemical syntheses .
- Environmental Monitoring : The compound's derivatives are being explored for their environmental impact and potential toxicity. Studies have assessed the effects of trifluoroacetate (a degradation product) on aquatic ecosystems, highlighting the importance of understanding the environmental fate of such compounds .
Case Study 1: Synthesis of Benzothiazoles
A study demonstrated the use of this compound in synthesizing 2-trifluoromethyl benzothiophenes via a copper-catalyzed thiolation reaction. This method showcased the compound's utility in creating complex aromatic systems that are valuable in pharmaceuticals and agrochemicals.
Case Study 2: Environmental Impact Assessment
Research conducted on the environmental implications of trifluoroacetate highlighted its presence in aquatic systems and potential toxicity to aquatic plants. This case underscores the need for careful monitoring and assessment of compounds derived from this compound to mitigate ecological risks.
Mechanism of Action
The mechanism of action of 1-Chloro-2,2,2-trifluoroethane-1-sulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparison with Similar Compounds
1-Chloro-2,2,2-trifluoroethane (CAS 75-88-7)
1,1-Dichloro-2,2,2-trifluoroethane (HCFC-123, CAS 306-83-2)
2-Chloro-1,1,1-trifluoroethane (CAS 75-88-7)
- Synonym: 1-Chloro-2,2,2-trifluoroethane (naming variation due to positional isomerism).
- Key Differences : Structural isomer of the target compound but lacks the sulfonyl chloride functionality.
- Reactivity : Less electrophilic due to the absence of the -SO₂Cl group .
Sulfonyl Chloride Derivatives
2-(4-Fluorophenyl)-2-methoxyethane-1-sulfonyl Chloride (CAS 1781100-57-9)
Isoflurane Impurity C
- Structure : (2RS)-2-Chloro-2-(chlorodifluoromethoxy)-1,1,1-trifluoroethane.
- Key Differences : Features a chlorodifluoromethoxy group instead of sulfonyl chloride.
- Reactivity : Less reactive in sulfonation but retains anesthetic properties due to halogenated ether linkages .
Physicochemical and Toxicological Comparison
*Inferred from analogous sulfonyl chlorides.
Regulatory and Environmental Considerations
- Persistence: Fluorinated sulfonyl chlorides are more resistant to biodegradation than non-fluorinated analogs, necessitating careful disposal to avoid environmental accumulation .
Biological Activity
1-Chloro-2,2,2-trifluoroethane-1-sulfonyl chloride, also known as HCFC-133a, is a compound that has garnered attention due to its biological activity and potential toxicity. This article reviews its biological effects, mechanisms of action, and relevant research findings.
- Chemical Name : this compound
- CAS Number : 885460-96-8
- Molecular Formula : C₂ClF₃O₂S
- Molecular Weight : 196.56 g/mol
Toxicological Effects
Research indicates that exposure to 1-chloro-2,2,2-trifluoroethane can lead to significant biological effects:
- Reproductive Toxicity : In a study involving male rats exposed to high concentrations (10,000 ppm and above), there was a notable reduction in testis weight and atrophy of germinal epithelial cells. Furthermore, administration via gavage resulted in an increased incidence of Leydig cell tumors in the testis .
- Metabolism and Excretion : The metabolism of HCFC-133a has been studied extensively. Upon inhalation exposure to concentrations of 50,000 ppm for six hours, metabolites such as trifluoroacetaldehyde (TFAA) and trifluoroacetic acid (TFA) were identified. Notably, TFAA is recognized as a testicular toxicant . The majority of these metabolites were rapidly eliminated via urine within 24 hours post-exposure .
The biological activity of HCFC-133a is primarily attributed to its interaction with various molecular targets within the body:
- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors involved in metabolic pathways. This inhibition can lead to altered physiological responses and contribute to its toxicological profile .
Study on Testicular Toxicity
A significant study conducted by researchers evaluated the effects of HCFC-133a on male rats. Key findings included:
| Exposure Method | Concentration (ppm) | Observed Effects |
|---|---|---|
| Inhalation | 50,000 | Testis weight reduction |
| Gavage | N/A | Increased Leydig cell tumors |
This study highlights the potential reproductive hazards associated with high levels of exposure to this compound.
Environmental Impact
1-Chloro-2,2,2-trifluoroethane is also classified under the broader category of perfluoroalkyl substances (PFAS), which are known for their persistence in the environment and potential bioaccumulation in food chains. Research has indicated that PFAS can lead to various health impacts including altered immune function and developmental outcomes .
Research Findings Summary
The following table summarizes key research findings related to the biological activity of HCFC-133a:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-chloro-2,2,2-trifluoroethane-1-sulfonyl chloride, and how can reaction conditions be optimized for purity?
- Methodological Answer : The compound is synthesized via multi-step reactions involving sulfide formation, S-oxidation, and cyclocondensation. For example, reacting 2,6-dichlorobenzyl chloride with phosgene, methyl mercaptan, and 1-chloro-2,2,2-trifluoroethane under controlled stoichiometry and temperature (60–80°C) minimizes by-products. Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) ensures >98% purity .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F) identifies structural features, while Gas Chromatography (GC) with flame ionization detects purity (>98% as per industrial standards). Mass spectrometry (EI-MS) confirms molecular weight (212.54 g/mol), and IR spectroscopy verifies sulfonyl chloride (S=O stretch ~1370 cm⁻¹) and C-Cl bonds .
Q. How should researchers handle this compound safely in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood. Avoid heat sources (risk of decomposition to toxic gases like HCl and SO₂). Store in airtight containers at 2–8°C, stabilized with inhibitors (e.g., BHT) to prevent hydrolysis. Emergency protocols include neutralization with sodium bicarbonate for spills .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this sulfonyl chloride in nucleophilic substitutions?
- Methodological Answer : The trifluoroethyl group induces strong electron-withdrawing effects, enhancing electrophilicity at the sulfur center. Steric hindrance from the chloro and trifluoroethyl groups directs nucleophilic attack (e.g., amines, alcohols) to specific sites. Computational studies (DFT calculations) can map charge distribution and predict regioselectivity .
Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?
- Methodological Answer : Discrepancies arise from varying solvent polarity (e.g., DMF vs. THF) and moisture content. Systematic DOE (Design of Experiments) testing variables like temperature, catalyst (e.g., DMAP), and drying agents (molecular sieves) can isolate optimal conditions. Reproducibility is enhanced by strict anhydrous protocols .
Q. Can this compound act as a precursor for environmentally persistent metabolites, and how can its ecological impact be mitigated?
- Methodological Answer : Degradation studies (e.g., hydrolysis at pH 7–9) show formation of trifluoroacetic acid (TFA), a persistent pollutant. Advanced oxidation processes (AOPs) using UV/H₂O₂ degrade TFA into less harmful products. Lifecycle assessments (LCAs) should guide waste management in synthesis workflows .
Q. What computational models predict the compound’s behavior in novel reaction environments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
